N,N,4-trimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N,4-trimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a purine derivative
Properties
Molecular Formula |
C16H21N9 |
|---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H21N9/c1-11-8-12(22-16(21-11)23(2)3)24-4-6-25(7-5-24)15-13-14(18-9-17-13)19-10-20-15/h8-10H,4-7H2,1-3H3,(H,17,18,19,20) |
InChI Key |
KKFGKTGULVCKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the purine moiety through nucleophilic substitution reactions. Common reagents used in these reactions include alkylating agents, bases, and solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the purine or pyrimidine rings are modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N,N,4-trimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N,9-trimethyladenine: A purine derivative with similar structural features.
N,N-dimethyl-9-(phenylmethyl)-9H-purin-6-amine: Another purine-based compound with different substituents.
Uniqueness
N,N,4-trimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a purine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
